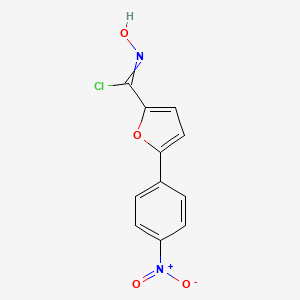
N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a nitrophenyl group and a carboximidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium nitrite, hydrochloric acid, and copper chloride in an acetone-water mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloride moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or alcohols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N-Hydroxy-5-(4-aminophenyl)furan-2-carboximidoyl chloride, while substitution of the chloride moiety can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride involves its interaction with molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Nitrophenyl)furan-2-carboxylic acid
- 5-(4-Nitrophenyl)furfural
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
N-Hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride is unique due to the presence of the carboximidoyl chloride moiety, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific chemical modifications and interactions that are not possible with other furan derivatives .
Properties
CAS No. |
61884-87-5 |
|---|---|
Molecular Formula |
C11H7ClN2O4 |
Molecular Weight |
266.64 g/mol |
IUPAC Name |
N-hydroxy-5-(4-nitrophenyl)furan-2-carboximidoyl chloride |
InChI |
InChI=1S/C11H7ClN2O4/c12-11(13-15)10-6-5-9(18-10)7-1-3-8(4-2-7)14(16)17/h1-6,15H |
InChI Key |
BKXUUZVNXQPIIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=NO)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


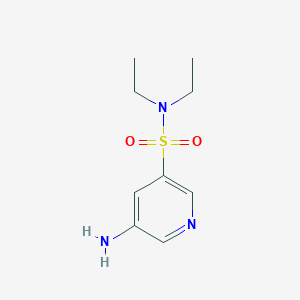
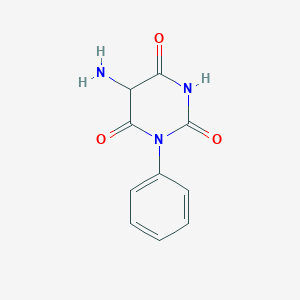
![(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14560058.png)
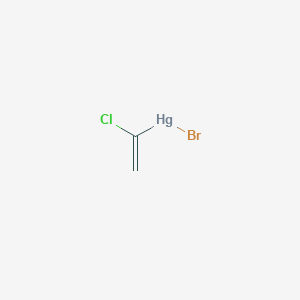
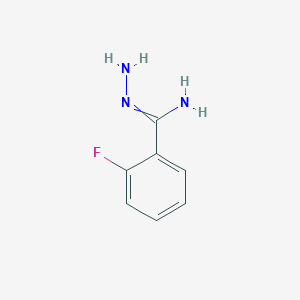
![2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14560069.png)
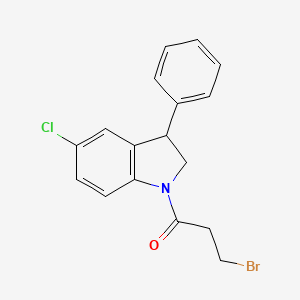
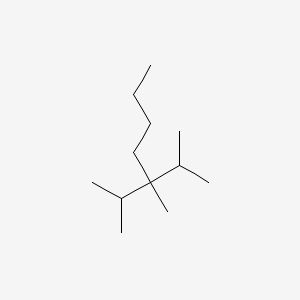



![6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid](/img/structure/B14560092.png)
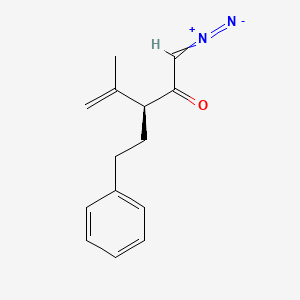
![Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro-](/img/structure/B14560118.png)
